molecular formula C15H16Br2ClN3 B12118925 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine CAS No. 85826-41-1

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine

Cat. No.: B12118925
CAS No.: 85826-41-1
M. Wt: 433.57 g/mol
InChI Key: BYDDQTQOWUEJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine is a complex organic compound known for its unique chemical structure and properties

Properties

CAS No.

85826-41-1

Molecular Formula

C15H16Br2ClN3

Molecular Weight

433.57 g/mol

IUPAC Name

N-benzyl-6-chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C15H16Br2ClN3/c1-10-20-14(18)13(7-12(17)8-16)15(21-10)19-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,19,20,21)

InChI Key

BYDDQTQOWUEJJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC(CBr)Br)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorination and bromination steps are crucial for introducing the chloro and dibromo substituents, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Safety measures are also critical due to the handling of reactive intermediates and hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines .

Scientific Research Applications

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. These interactions can disrupt normal cellular processes, leading to various biological effects. The compound may inhibit certain enzymes or interfere with DNA replication, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methylpyridin-2-amine: Shares a similar pyrimidine core but lacks the dibromopropyl and phenylmethyl substituents.

    6-Chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine: Similar structure but without the phenylmethyl group.

Uniqueness

What sets 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine apart is its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine, also known by its CAS number 85826-41-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes halogen substituents and an aromatic amine, which may contribute to its pharmacological properties.

The molecular formula of this compound is C15H16Br2ClN3C_{15}H_{16}Br_2ClN_3 with a molecular weight of approximately 433.61 g/mol. Its structure is characterized by the presence of a chloro group and dibromopropyl side chain, which are significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine has been primarily investigated in the context of its toxicity and potential therapeutic effects.

Toxicity Studies

Acute toxicity studies have indicated that this compound exhibits significant lethality in rodent models. The lethal dose (LD50) for intraperitoneal administration in mice has been reported as 2400 mg/kg, indicating a moderate level of acute toxicity . Such findings suggest that while the compound may have potential therapeutic applications, careful consideration must be given to its safety profile.

Data Table: Summary of Biological Activities

Activity Observation Reference
Acute Toxicity (LD50)2400 mg/kg (intraperitoneal in mice)
Antimicrobial PotentialRelated compounds show activity against bacteria

Case Studies and Research Findings

While comprehensive case studies specifically on this compound are scarce, several research articles have discussed the broader class of pyrimidine derivatives. These studies often highlight:

  • Mechanisms of Action : Many pyrimidine derivatives act by inhibiting nucleic acid synthesis or interfering with metabolic pathways in pathogens.
  • Potential Therapeutic Uses : There is ongoing research into the use of such compounds as antiviral or anticancer agents due to their structural similarities with known pharmacologically active molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.